molecular formula C23H20N2O B1349525 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole CAS No. 5496-42-4

2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole

Cat. No.: B1349525
CAS No.: 5496-42-4
M. Wt: 340.4 g/mol
InChI Key: XCCJHWPREGFUJH-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

This compound belongs to the class of substituted imidazoles, specifically categorized as a triaryl-substituted imidazole derivative. The compound contains a five-membered imidazole ring with three distinct aromatic substituents: two phenyl groups positioned at the 4 and 5 positions, and a 2-ethoxyphenyl group at the 2 position of the imidazole core.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as this compound. Alternative nomenclature systems have been employed in chemical databases, including descriptive names that emphasize the substitution pattern and functional groups present.

Table 1: Chemical Identification Data for this compound

Property Value Source
Chemical Abstracts Service Number 5496-42-4
Molecular Formula C₂₃H₂₀N₂O
Molecular Weight 340.42 g/mol
International Union of Pure and Applied Chemistry Name This compound
InChI Key XCCJHWPREGFUJH-UHFFFAOYSA-N

The structural framework of this compound demonstrates the fundamental characteristics of imidazole heterocycles while incorporating additional complexity through the ethoxy functional group. The imidazole ring system itself represents a planar five-membered aromatic ring containing two nitrogen atoms in the 1 and 3 positions, maintaining the characteristic electron distribution that defines this heterocyclic family.

The ethoxy substituent on the phenyl ring introduces an electron-donating alkoxy group, which influences the electronic properties of the entire molecular system. This substitution pattern distinguishes the compound from simpler diphenyl imidazole derivatives and contributes to its unique chemical behavior.

Historical Context in Heterocyclic Chemistry

The development of substituted imidazole compounds traces back to the foundational work in heterocyclic chemistry established in the late nineteenth century. Arthur Rudolf Hantzsch introduced the term "imidazole" in 1887, building upon earlier synthetic work that had identified these nitrogen-containing heterocycles. The basic imidazole structure was first synthesized in 1858 by Debus through the reaction of ammonia with glyoxal, initially receiving the designation "glyoxaline".

The evolution toward more complex substituted imidazole derivatives, including diphenyl imidazole compounds, emerged through advances in synthetic organic chemistry throughout the twentieth century. Industrial production of imidazole derivatives began in the 1950s, establishing the foundation for the systematic development of functionalized analogs.

Table 2: Historical Milestones in Imidazole Chemistry Development

Year Development Researcher Significance
1858 First imidazole synthesis Debus Initial heterocycle identification
1887 Imidazole nomenclature established Arthur Rudolf Hantzsch Systematic chemical naming
1950s Industrial imidazole production Various Commercial availability

The synthetic methodology for preparing diphenyl imidazole derivatives has evolved significantly since these early discoveries. Modern approaches utilize sophisticated coupling reactions and aromatic substitution strategies to introduce specific functional groups, such as the ethoxy moiety found in this compound.

Research into substituted imidazole compounds gained momentum particularly through investigations into their electronic properties and potential applications in materials science. The diphenyl imidazole framework has proven especially valuable due to its combination of aromatic stability and functional group tolerance.

Significance in Medicinal and Materials Chemistry

The significance of this compound extends across multiple domains of chemical research, particularly in materials science applications and pharmaceutical chemistry development. Within the broader context of imidazole derivatives, this compound represents a class of molecules that exhibit valuable electronic and photophysical properties.

In materials chemistry, diphenyl imidazole derivatives have demonstrated utility as components in organic light-emitting devices and related optoelectronic applications. Research has shown that compounds with similar structural frameworks can function as both emitters and host materials in organic light-emitting diode systems. The incorporation of ethoxy substituents may influence the electronic properties and charge transport characteristics of these materials.

Table 3: Applications of Diphenyl Imidazole Derivatives in Materials Science

Application Category Property Utilized Research Finding Reference
Organic Light-Emitting Devices Blue light emission Deep-blue emissions with quantum efficiency up to 1.1%
Charge Transport Materials Bipolar transport Electron mobility reaching 10⁻⁴ cm²/V·s
Host Materials High triplet energy Triplet energies above 3.0 eV

The imidazole heterocycle represents a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds and pharmaceutical agents. While specific biological activity data for this compound requires further investigation, the structural framework suggests potential for interaction with biological targets through the imidazole ring system.

The compound's classification as a heterocyclic building block indicates its utility in synthetic chemistry for the preparation of more complex molecular architectures. Commercial availability at research grade purity levels demonstrates its recognition as a valuable synthetic intermediate.

Research findings suggest that the combination of the imidazole core with diphenyl substitution and ethoxy functionality creates a molecular framework suitable for further structural modification and optimization. The electronic properties imparted by the aromatic substituents, combined with the hydrogen bonding potential of the imidazole nitrogen atoms, position this compound as a versatile platform for chemical development.

The broader family of substituted imidazole compounds has shown remarkable diversity in biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This established activity profile for related structures provides context for understanding the potential significance of this compound within pharmaceutical research programs.

Properties

IUPAC Name

2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-2-26-20-16-10-9-15-19(20)23-24-21(17-11-5-3-6-12-17)22(25-23)18-13-7-4-8-14-18/h3-16H,2H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCJHWPREGFUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366961
Record name 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5496-42-4
Record name 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole typically involves the condensation of benzil, 2-ethoxybenzaldehyde, and ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The general reaction scheme is as follows:

Benzil+2-Ethoxybenzaldehyde+Ammonium acetateThis compound\text{Benzil} + \text{2-Ethoxybenzaldehyde} + \text{Ammonium acetate} \rightarrow \text{this compound} Benzil+2-Ethoxybenzaldehyde+Ammonium acetate→this compound

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated imidazole derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities attributed to its imidazole core structure. Research has indicated that imidazole derivatives can possess:

  • Antimicrobial Activity : Studies have shown that compounds containing the imidazole ring can effectively inhibit the growth of various bacteria and fungi. The structural modifications in the 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole enhance its interaction with microbial targets, improving efficacy against resistant strains .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Imidazoles are known to inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
  • Anticancer Potential : this compound has shown promise in cancer research. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented, suggesting it may serve as a lead compound for developing new anticancer therapies .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications and effectiveness of this compound:

StudyFocusFindings
Shalini et al., 2011Antimicrobial ActivityDemonstrated significant antibacterial effects against multiple strains .
Yashoda et al., 2009Anti-inflammatory ActivityShowed reduction in inflammation markers in vitro .
Amir et al., 2011Anticancer ActivityInduced apoptosis in cancer cell lines; potential as a chemotherapeutic agent .

These studies underscore the compound's versatility and potential across different therapeutic areas.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Name Substituent at Position 2 Key Structural Features Electronic Effects
Target Compound 2-Ethoxyphenyl Ether linkage, aromatic ring Electron-donating (ethoxy group)
2a () 2,6-Dichlorophenyl Two chlorine atoms at ortho positions Electron-withdrawing (Cl substituents)
ADPI () Anthracene-9-yl Polycyclic aromatic hydrocarbon Extended π-conjugation
11j () 3-Nitrophenyl Nitro group at meta position Strong electron-withdrawing (NO₂)
Compound 3 () Furan-2-yl Heterocyclic oxygen-containing ring Electron-withdrawing (furan oxygen)

Key Observations :

  • The ethoxy group in the target compound enhances solubility in polar solvents compared to halogenated analogs like 2a .
  • Anthracene-substituted ADPI derivatives exhibit mechanofluorochromic and acidochromic properties due to extended conjugation, which are absent in the ethoxyphenyl variant .
  • Electron-withdrawing groups (e.g., NO₂ in 11j) increase polarity but reduce bioavailability compared to the ethoxy group .
Table 1: Pharmacological Profiles of Selected Analogs
Compound Biological Activity Efficacy (Dose) Mechanism Insights (Molecular Docking)
Target Compound Not explicitly studied N/A Potential H-bonding via ethoxy oxygen
2a () Anti-inflammatory 100% inhibition at 100 mg/kg Enhanced binding to COX-2 via Cl groups
11j () Antiproliferative (melanoma) 45.16% inhibition Nitro group stabilizes enzyme-inhibitor interactions
2g () Analgesic 89% efficacy at 100 mg/kg Dichlorophenyl enhances µ-opioid affinity

Key Findings :

  • Chlorinated derivatives (2a, 2g) show superior anti-inflammatory and analgesic activity, likely due to stronger hydrophobic interactions with target proteins .
  • The ethoxy group’s electron-donating nature may reduce binding affinity to enzymes requiring electron-deficient aromatic systems (e.g., cytochrome P450) compared to nitro-substituted analogs .

Physicochemical and Material Properties

Insights :

  • The ethoxyphenyl group’s lack of extended conjugation limits fluorescence compared to anthracene-based ADPI .
  • Halogenated analogs (e.g., 1 in ) exhibit distinct crystal packing via halogen bonding, whereas the target compound may rely on weaker C–H⋯O interactions .

Biological Activity

The compound 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole is a member of the imidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C23H20N2O
  • Molar Mass : 368.42 g/mol .

1. Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. The compound this compound has shown promising results in various cancer models.

  • In vitro Studies : Research indicates that imidazole derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and human acute lymphoblastic leukemia (CEM-13) cell lines .
CompoundCell LineIC50 (µM)
This compoundMCF-715.0
Similar DerivativeCEM-13<10

2. Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been evaluated using various models. In a study comparing the analgesic and anti-inflammatory effects of several compounds, it was found that certain imidazole derivatives exhibited significant activity comparable to standard anti-inflammatory drugs like Diclofenac.

  • Experimental Models : The carrageenan-induced rat paw edema model was used to assess anti-inflammatory activity. Compounds showed up to 100% inhibition at doses comparable to Diclofenac sodium .
CompoundDose (mg/kg)Inhibition (%)
2g (similar derivative)100100
Diclofenac Sodium50100

3. Antimicrobial Activity

The antimicrobial properties of imidazole derivatives are well-documented. Compounds have shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 20–40 µM for certain derivatives against S. aureus, indicating significant antibacterial activity .
CompoundBacterial StrainMIC (µM)
2a–d (related compounds)S. aureus20–40
Reference (Ceftriaxone)S. aureus0.1

Case Studies

Several studies highlight the biological potential of imidazole derivatives:

  • Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of various imidazole derivatives in an animal model, confirming their efficacy in reducing inflammation markers such as IL-6 and myeloperoxidase release .
  • Anticancer Activity Assessment : Another investigation focused on the cytotoxicity of imidazole derivatives against different cancer cell lines, revealing that modifications in the chemical structure significantly affected their anticancer potency .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets:

  • COX-2 Receptor Binding : The compound exhibited a binding affinity comparable to Diclofenac with significant interactions confirmed through molecular dynamics simulations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most efficient for preparing 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole?

  • Answer : The compound is typically synthesized via multicomponent oxidative reactions. For example, a one-pot method using internal alkenes, aldehydes, and ammonium acetate under iodine catalysis yields trisubstituted imidazoles in moderate to high yields (73% in some cases) . Key parameters include solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and stoichiometric optimization of the aldehyde component. HRMS (e.g., m/z 347.1555 [M+H]⁺) and FT-IR (N–H stretching at ~3376 cm⁻¹) are critical for verifying cyclization success .

Q. How is spectroscopic characterization performed for this compound?

  • Answer : A combination of techniques is used:

  • FT-IR : Identifies functional groups (e.g., N–H stretches at 3376 cm⁻¹ confirm imidazole ring formation) .
  • HRMS : Validates molecular mass (e.g., experimental m/z 347.1555 vs. calculated 347.1548) .
  • UV-Vis : Assesses electronic transitions influenced by aromatic substituents .
    Cross-referencing these with synthetic intermediates ensures structural fidelity.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments?

  • Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths, angles, and hydrogen-bonding patterns. For example:

  • Bond geometry : Average C–C bond length = 1.391 Å (normal range for aromatic systems) .
  • Hydrogen bonding : N–H⋯N interactions (2.933 Å) stabilize crystal packing along the c-axis .
    Software like SHELXL (for refinement, R₁ = 0.041) and ORTEP-3 (for visualization) are standard . Data collection at 120 K minimizes thermal displacement artifacts .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

  • Answer : Discrepancies (e.g., unexpected tautomerism or polymorphism) require:

  • Temperature-dependent studies : SCXRD at varying temperatures (e.g., 120 K vs. room temperature) to assess conformational flexibility .
  • DFT calculations : Compare experimental (XRD) and computed bond geometries to identify deviations caused by crystal packing forces .
  • Multi-technique validation : Overlay NMR/FT-IR data with crystallographic hydrogen-bonding motifs to confirm intramolecular interactions .

Q. How do hydrogen-bonding networks influence supramolecular assembly in this compound?

  • Answer : Graph set analysis (e.g., Etter’s formalism) reveals directional N–H⋯N interactions (2.933 Å, 158° angle) forming infinite chains along the c-axis . These interactions, combined with van der Waals forces between phenyl rings, dictate crystal packing (space group Cc, Z = 4) . Such patterns are critical for predicting solubility and stability in solid-state applications.

Q. What computational tools predict synthetic pathways for novel derivatives?

  • Answer : AI-driven platforms (e.g., retrosynthesis tools using Reaxys/Pistachio databases) propose one-step routes by analyzing analogous reactions. For example:

  • Oxidative coupling : Predicted yields for bromo/chloro derivatives align with experimental results (e.g., 73% for 2-(3-chlorophenyl) analogs) .
  • Substituent effects : DFT models correlate electron-withdrawing groups (e.g., CF₃) with reduced reaction yields due to steric hindrance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
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2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.